Product packaging for Calcium hexametaphosphate(Cat. No.:CAS No. 10102-76-8)

Calcium hexametaphosphate

Cat. No.: B13741668
CAS No.: 10102-76-8
M. Wt: 594.07 g/mol
InChI Key: KRSIWAJXDVVKLZ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Hexametaphosphate is an inorganic polyphosphate compound of significant interest in scientific research due to its potent ability to chelate calcium ions and influence related biological and chemical pathways. Its primary research applications include the study of pathological calcification and the development of novel therapies; for instance, hexametaphosphate has been demonstrated to be up to 16 times more effective than citrate at dissolving human kidney stones, showing particular efficacy against calcium oxalate, calcium phosphate, and struvite formations . In industrial and materials science research, it serves as a model compound for investigating scale inhibition, where its mechanism involves sequestering calcium ions to prevent the nucleation and growth of calcium carbonate crystals, a process highly dependent on pH and temperature conditions . Furthermore, its utility extends to flotation processes, where it is studied for its ability to depress calcium-containing minerals like calcite by strongly adsorbing to the mineral surface and preventing the attachment of other reagents . In biochemical research, related short-chain phosphate polymers like sodium hexametaphosphate (SHMP) have been identified as potent inducers of calcium signaling, causing a marked increase in cytoplasmic calcium concentration in cellular models such as mouse oocytes, which can initiate parthenogenesis . This makes it a valuable tool for probing calcium-dependent cellular processes. In nanotechnology, hexametaphosphate functions as an effective capping agent for quantum dots, creating a shell that allows for the sensitive and selective turn-on fluorescent detection of calcium ions . This product is strictly labeled For Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ca3O18P6 B13741668 Calcium hexametaphosphate CAS No. 10102-76-8

Properties

CAS No.

10102-76-8

Molecular Formula

Ca3O18P6

Molecular Weight

594.07 g/mol

IUPAC Name

tricalcium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide

InChI

InChI=1S/3Ca.H6O18P6/c;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/q3*+2;/p-6

InChI Key

KRSIWAJXDVVKLZ-UHFFFAOYSA-H

Canonical SMILES

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Ca+2].[Ca+2].[Ca+2]

Origin of Product

United States

Mechanistic Studies of Calcium Hexametaphosphate Interactions in Aqueous and Heterogeneous Systems

Complexation and Chelation Dynamics of Hexametaphosphate with Calcium Ions

Calcium hexametaphosphate's utility in various industrial and biological applications stems from the intricate interactions between the hexametaphosphate anion and calcium ions in aqueous environments. These interactions are characterized by the formation of soluble complexes, a process that effectively sequesters calcium ions and prevents their participation in unwanted precipitation reactions. The dynamics of this complexation are governed by several factors, including the stoichiometry of the complexes, their stability, and the influence of solution parameters.

Stoichiometry and Stability Constants of Calcium-Hexametaphosphate Complexes

The chelation of calcium ions by hexametaphosphate (HMP) is a potent process, leading to the formation of soluble complexes. rsc.org Research indicates that HMP is a more effective calcium chelator than other common agents like citrate, being approximately 12 times more efficient at dissolving calcium oxalate (B1200264) on a molar basis. rsc.org This superior chelating ability is attributed to the high stability of the Ca-HMP complex. rsc.org Among various phosphate (B84403) species, HMP forms the most stable complex with calcium, boasting a stability constant twice that of tripolyphosphate and phytate. rsc.org

The proposed mechanism for this strong chelation involves each HMP molecule binding up to three calcium cations. rsc.org This binding is thought to occur between two negatively charged oxygen atoms within the phosphoric acid groups of the HMP molecule. rsc.org In solution, sodium hexametaphosphate can combine with Ca²⁺ to form water-soluble [Ca₂(PO₃)₆]²⁻ ions. researchgate.netmdpi.com The formation of these stable complexes effectively reduces the concentration of free calcium ions in a solution. nih.gov

While precise stability constants for calcium-hexametaphosphate complexes are not widely published, the comparative effectiveness and the proposed stoichiometry highlight the strength of this interaction. nih.gov The stability constant is a measure of the strength of the interaction between the reagents forming a complex. wikipedia.org

Table 1: Comparative Chelating Efficacy This table is interactive. Users can sort and filter the data.

Chelating Agent Relative Molar Efficacy (vs. Citrate) Key Characteristics
Hexametaphosphate (HMP) ~12x more effective Forms highly stable complexes with calcium. rsc.org
Citrate Baseline Standard therapy for calcium chelation. rsc.org
Tripolyphosphate Less effective than HMP Stability constant is half that of HMP-Ca complex. rsc.org

Influence of Solution Parameters on Complex Formation (pH, Temperature, Ionic Strength)

The formation and stability of calcium-hexametaphosphate complexes are significantly influenced by the surrounding solution's chemical and physical properties, including pH, temperature, and ionic strength.

pH: The pH of the solution plays a critical role in the interaction between hexametaphosphate and calcium ions. Studies have shown a strong interaction between SHMP and calcium ions at a pH of around 6.5. researchgate.net However, the efficiency of SHMP as a scale inhibitor can decrease as the pH becomes neutral or slightly alkaline. researchgate.net For instance, the inhibition efficiency of SHMP has been observed to be halved when the pH increases from 6.5 to 8.5. researchgate.net This is because a lower pH can reduce the precipitation of calcium carbonate. researchgate.net The speciation of phosphate, and thus its ability to complex with calcium, is pH-dependent. nih.govnih.gov

Temperature: Temperature also affects the complexation process. While it has a less significant effect than pH, it can influence the growth rate and efficiency of phosphate-based scale inhibition. mdpi.com In some systems, an increase in temperature can accelerate the precipitation process of calcium salts, which hexametaphosphate aims to inhibit. researchgate.net The reversion of hexametaphosphate to orthophosphate, which reduces its sequestering capability, can be accelerated by high temperatures. nhmrc.gov.au

Ionic Strength: The ionic strength of the solution, which is a measure of the concentration of ions, can also impact the formation of calcium-hexametaphosphate complexes. An increased ionic strength can reduce the electrostatic repulsion between molecules, potentially affecting complex formation. nih.gov The supersaturation index of calcite, a form of calcium carbonate, is highly dependent on both pH and ionic strength. researchgate.net

Table 2: Influence of Solution Parameters on this compound Complexation This table is interactive. Users can sort and filter the data.

Parameter Effect on Complex Formation Reference
pH Optimal around 6.5; efficiency decreases at neutral to alkaline pH. researchgate.net
Temperature Can accelerate reversion to less effective orthophosphate. nhmrc.gov.au

| Ionic Strength | Affects electrostatic interactions and supersaturation of calcium salts. | nih.govresearchgate.net |

Kinetic Aspects of this compound Chelation

The kinetics of the chelation of calcium by hexametaphosphate are crucial to its effectiveness as a precipitation inhibitor. The process involves the adsorption of the chelating agent onto the surface of potential scale-forming crystals, a mechanism that follows Langmuir-Hinshelwood kinetics. nih.gov This adsorption is a key step in preventing further crystal growth.

The rate of dissolution of calcium salts in the presence of chelating agents is influenced by the kinetics of the chelation reactions themselves. nih.gov These kinetics can vary significantly depending on factors such as the type of chelating agent and the pH of the solution. nih.gov In the case of hexametaphosphate, its adsorption on crystallizing calcium carbonate particles has been described as a slow, diffusion-controlled process. researchgate.net This suggests that the rate at which HMP can inhibit precipitation is dependent on its transport to the crystal surface. researchgate.net

The effectiveness of HMP as a scale inhibitor can increase over time due to this diffusion-controlled adhesion to the particle surfaces, which progressively reduces the scaling process. onepetro.org The rate of dissolution of calcium-containing minerals is significantly increased by the presence of strong chelating agents that attack the calcium component of the crystal lattice. nih.gov

Surface Adsorption and Precipitation Inhibition Mechanisms

The primary mechanism by which this compound prevents the formation of scale is through surface adsorption onto nascent crystals and the subsequent inhibition of their growth and precipitation. This is a "threshold effect," where substoichiometric amounts of the inhibitor are effective. google.com

Inhibition of Calcium Carbonate Crystallization by Hexametaphosphate

Sodium hexametaphosphate (SHMP) is a highly efficient inhibitor of calcium carbonate (CaCO₃) scale formation. nih.gov It functions by reducing the concentration of free Ca²⁺ ions through chelation, thereby alleviating the amount of CaCO₃ that can be deposited. nih.gov The inhibition process can be explained by the adsorption of polyphosphates onto the calcite surface, which conforms to a simple Langmuir adsorption model. nih.gov

Even at very low concentrations, such as 2-4 ppm, SHMP can effectively inhibit scale formation in water with high calcium levels. atamankimya.com The presence of SHMP during precipitation not only decreases the mass of precipitated calcium carbonate but also deforms the structure of the CaCO₃ crystals, which hinders their growth. researchgate.netonepetro.org The mechanism involves the inhibitor affecting crystal nucleation and growth, reducing agglomeration, and altering the crystal morphology. onepetro.org The effectiveness of SHMP as a calcium carbonate scale inhibitor is, however, dependent on pH. onepetro.org

Role of Hexametaphosphate in Preventing Calcium Phosphate Scale Formation

Hexametaphosphate has been shown to prevent crystallization in saturated calcium phosphate solutions, even in small quantities. rsc.org The mechanism of action is the chelation of divalent cations, including calcium. rsc.org This sequestration of Ca²⁺ ions is also the principle behind its effectiveness in preventing the formation of other calcium-based scales. rsc.org

In industrial processes such as phosphoric acid production, scale inhibitors like sodium hexametaphosphate are used to reduce the formation of calcium sulfate (B86663) and other scales. google.com The inhibitor adsorbs onto the scale microcrystals, preventing their growth and agglomeration, which in turn inhibits their deposition on process surfaces. google.com The interaction between calcium and phosphate is complex and fundamental to controlling the serum levels of both mineral ions to keep the calcium x phosphorus product within a physiological range. nih.gov

Adsorption Models for Hexametaphosphate on Calcium-Containing Surfaces

The interaction between hexametaphosphate (HMP), a cyclic polyphosphate, and surfaces containing calcium, such as calcite (calcium carbonate), is a complex process governed by strong chemical affinity. The adsorption of HMP onto these surfaces is a critical step in various industrial applications, including mineral flotation, water treatment, and as a dispersant in ceramic and cement slurries. This adsorption behavior can be described by several models, with the mechanism being predominantly identified as chemisorption.

The adsorption process is frequently explained using established isotherms, such as the Langmuir and Freundlich models. Research into the inhibition of calcite crystal growth by various polyphosphates, including hexametaphosphate, has shown that the adsorption behavior conforms to a simple Langmuir adsorption model. aucoindustry.com This model assumes that adsorption occurs as a monolayer at a finite number of specific, localized sites on the solid surface, and there is no interaction between the adsorbed molecules. For more complex systems involving mixtures of different polyphosphates, a competitive Langmuir adsorption model can effectively describe the inhibition of calcite growth. aucoindustry.com While the Langmuir model is often a good fit, other studies on general phosphate adsorption on calcite have also considered the Freundlich model, which describes non-ideal and reversible adsorption on heterogeneous surfaces. tandfonline.com

The fundamental mechanism driving the adsorption of HMP on calcium-containing surfaces is chemisorption. tandfonline.com This involves the formation of a chemical bond between the HMP anions and the calcium cations (Ca²⁺) present on the mineral surface. tandfonline.com Spectroscopic studies, such as X-ray Photoelectron Spectroscopy (XPS), have provided direct evidence for this chemical interaction by detecting significant shifts in the binding energies of both the Ca 2p and P 2p electrons after HMP treatment, indicating the formation of a calcium-hexametaphosphate complex on the surface. tandfonline.com This strong chemical interaction leads to the preferential adsorption of HMP onto calcite, forming a hydrophilic complex that alters the surface properties. tandfonline.com

Table 1: Adsorption Characteristics of Hexametaphosphate on Various Surfaces

Surface/SystemApplicable Adsorption ModelKey Findings/ParametersReference
CalciteSimple Langmuir ModelAdsorption of polyphosphates, including HMP, inhibits crystal growth and can be described by the Langmuir isotherm. aucoindustry.com
Al-doped TiO₂ (pH 4)Langmuir Monolayer IsothermMaximum adsorption capacity (Qmax) fitted at 5.03 mg/g. whiterose.ac.uk
Calcium Aluminate CementChemisorption / ComplexationAdsorption ratio reached 99% with 0.05% SHMP addition and decreased to 89% at 0.4% SHMP. Adsorption occurs via formation of [Ca₂(PO₃)₆]²⁻ complexes. researchgate.netnih.govnih.gov
CalciteChemisorptionXPS analysis showed chemical shifts for Ca 2p and P 2p, confirming the formation of a chemical complex on the surface. tandfonline.com

Dispersing and Deflocculating Mechanisms in Colloidal Suspensions

Sodium hexametaphosphate (SHMP) is a highly effective dispersing agent, or deflocculant, widely used to stabilize colloidal suspensions and reduce the viscosity of slurries. aucoindustry.com Its ability to prevent the aggregation and settling of fine particles is particularly crucial in calcium-rich environments, such as those found in ceramics, paper manufacturing, and cement industries. aucoindustry.comresearchgate.net The deflocculating action of HMP is primarily attributed to a combination of electrostatic and steric stabilization mechanisms. aucoindustry.comnih.gov

The stability of particles in a colloidal suspension is determined by the balance of attractive (van der Waals) and repulsive forces. Hexametaphosphate enhances the repulsive forces through two distinct effects.

Electrostatic Stabilization: This mechanism arises from the adsorption of highly charged HMP anions onto the surface of suspended particles. nih.govresearchgate.net HMP is a polyanion, and its adsorption imparts a significant negative charge to the particle surfaces, or increases the existing negative charge. nih.gov This change is quantifiable by measuring the zeta potential, which is an indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles. nih.govresearchgate.net The adsorption of HMP causes the zeta potential of minerals like calcite and fluorite to shift to more negative values. mdpi.com This increased negative surface charge creates a strong electrostatic repulsion that overcomes the attractive van der Waals forces, preventing particles from agglomerating and leading to a stable, dispersed suspension. researchgate.netresearchgate.net

Steric Stabilization: In addition to electrostatic effects, HMP provides steric stabilization. nih.govnstda.or.th This effect is due to the physical barrier created by the adsorbed long-chain polyphosphate molecules on the particle surfaces. nstda.or.th When two particles approach each other, these adsorbed layers create a mechanical impediment, or steric hindrance, that prevents the particles from coming into close contact. nih.govresearchgate.net This mechanism is particularly important in moderating suspension viscosity, as the adsorbed HMP can act as a lubricant between particle contacts. whiterose.ac.uk The combination of electrostatic and steric forces provides a robust mechanism for maintaining particle dispersion. whiterose.ac.uknih.govresearchgate.net

Table 2: Effect of Sodium Hexametaphosphate (SHMP) on Zeta Potential of Minerals

MineralConditionZeta Potential (mV)ObservationReference
ChalcopyriteIn 0.01 M CaCl₂ solution+5Addition of SHMP reverses the positive surface charge induced by Ca²⁺ complexes, indicating strong adsorption and charge modification. mdpi.com
ChalcopyriteIn 0.01 M CaCl₂ with 2.5 mg/L SHMP-15
CalcitepH ~10, no SHMPPositiveSHMP causes a significant negative shift in the zeta potential of calcite, indicating strong interaction and increased surface charge. mdpi.com
CalcitepH ~10, with SHMPMore Negative
Calcium Aluminate CementNo SHMPPositiveAdsorption of [Ca₂(PO₃)₆]²⁻ complexes formed by SHMP changes the zeta potential from positive to negative, enhancing electrostatic repulsion. researchgate.netnih.govmdpi.com
Calcium Aluminate CementWith SHMPNegative

In aqueous environments rich in calcium ions, the interaction of hexametaphosphate with particulate matter is multifaceted. The high affinity of HMP for calcium dictates its behavior and effectiveness as a dispersant. researchgate.netwur.nl

The primary interaction involves the reaction of HMP with dissolved Ca²⁺ ions in the bulk solution to form stable, water-soluble complexes, such as [Ca₂(PO₃)₆]²⁻. researchgate.netnih.govmdpi.com These negatively charged complexes subsequently adsorb onto the surfaces of suspended particles, like those in calcium aluminate cement. researchgate.netnih.govmdpi.com This adsorption process is highly efficient; studies have shown that with an addition of just 0.05% SHMP to a cement slurry, the adsorption ratio can reach 99%. researchgate.netnih.gov

This layer of adsorbed calcium-hexametaphosphate complexes effectively envelops the particles. researchgate.netmdpi.com This has two major consequences for dispersion. Firstly, it changes the surface charge to be more negative, leading to the enhanced electrostatic repulsion described previously. researchgate.netnih.govmdpi.com Secondly, it can reduce the direct contact area between the particles and water, which is a key factor in processes like cement hydration. nih.govmdpi.com

Alternatively, HMP can directly adsorb onto the surfaces of calcium-bearing minerals like calcite by forming chemical bonds with the surface calcium sites. tandfonline.com This action effectively sequesters the calcium on the particle surface, preventing it from participating in flocculating interactions. mdpi.com By blocking these active sites and increasing the hydrophilicity of the surface, HMP prevents particles from aggregating and promotes their stable dispersion in the suspension. tandfonline.com

Degradation Pathways and Environmental Persistence of Calcium Hexametaphosphate

Hydrolytic Stability and Decomposition Kinetics

The primary abiotic degradation pathway for calcium hexametaphosphate in aqueous environments is hydrolysis. This process involves the cleavage of the phosphoanhydride (P-O-P) bonds that form the polyphosphate chain. The hydrolysis of hexametaphosphate is an irreversible process that ultimately leads to the formation of smaller phosphate (B84403) species.

The rate of hydrolysis of hexametaphosphate is significantly dependent on both pH and temperature. Generally, an increase in temperature accelerates the rate of hydrolysis. The process occurs more rapidly in both acidic and alkaline solutions compared to neutral conditions.

In aqueous solutions, the hydrolysis of polyphosphates can commence at temperatures above 60°C, with the rate increasing at higher temperatures. For instance, studies on sodium phosphates have shown that in water, hydrolysis begins around 70°C, and the rate is inversely related to pH; a lower pH results in a higher rate of hydrolysis. This indicates that acidic conditions promote the cleavage of the P-O-P bonds. The stability of polyphosphates toward hydrolysis in solution decreases as the chain length shortens, in the order of pyrophosphate > triphosphate > tetraphosphate.

Table 1: Influence of Environmental Factors on Hexametaphosphate Hydrolysis

This table summarizes the qualitative effects of pH and temperature on the rate of abiotic hydrolysis of hexametaphosphate in aqueous solutions, based on established chemical principles.

ParameterConditionEffect on Hydrolysis RatePrimary Mechanism
pHAcidic (e.g., pH 4)Increased RateAcid-catalyzed cleavage of P-O-P bonds.
Neutral (e.g., pH 7)Slowest RateMinimal catalytic activity from H+ or OH- ions.
Alkaline (e.g., pH 10)Increased RateBase-catalyzed cleavage of P-O-P bonds.
TemperatureLow (e.g., < 25°C)Very Slow RateLower kinetic energy of molecules reduces reaction frequency.
High (e.g., > 60°C)Significantly Increased RateHigher kinetic energy overcomes the activation energy for bond cleavage.

The complete hydrolysis of hexametaphosphate results in the formation of orthophosphate (PO₄³⁻), the simplest and most bioavailable form of phosphorus. The degradation is a stepwise process where the long polyphosphate chain is broken down into smaller fragments.

The degradation can proceed through multiple routes. One primary pathway involves the sequential removal of terminal phosphate units, producing orthophosphate and a shorter polyphosphate chain in each step. For example, hexametaphosphate degrades to pentaphosphate, which in turn degrades further. Another significant pathway, particularly in neutral to alkaline solutions, involves the formation of cyclic trimetaphosphate and a chain shorter by three phosphate units. Eventually, all intermediate linear and cyclic polyphosphates hydrolyze to form orthophosphate as the final, stable product.

Photodegradation Mechanisms

Direct photodegradation, the breakdown of a chemical by the energy of sunlight, is not considered a significant environmental degradation pathway for inorganic polyphosphates like this compound. Studies investigating the enzymatic hydrolysis of polyphosphates have found that the process is unaffected by light conditions core.ac.ukmit.edu. Furthermore, the chemical structure of the P-O-P phosphoanhydride bond does not strongly absorb light in the environmentally relevant UV-visible spectrum, making it resistant to direct photolysis. While some research has explored the photodegradation of organic phosphonate compounds, this is not applicable to the inorganic structure of hexametaphosphate uvm.edu. In some applications, sodium hexametaphosphate is even used as a stable capping agent for photocatalytic nanoparticles, further indicating its resistance to degradation under UV light researchgate.net.

Interactions with Microbial Communities and Enzymatic Degradation

Biotic degradation is a crucial pathway for the breakdown of this compound in the environment. This process is mediated by a diverse range of microorganisms, including bacteria, algae, and fungi, which can utilize polyphosphates as a source of phosphorus. udel.edu

Many microorganisms, known as polyphosphate-accumulating organisms (PAOs), can store phosphorus intracellularly as polyphosphate granules. researchgate.netatamanchemicals.comucl.ac.be These organisms possess enzymes that can both synthesize and hydrolyze polyphosphates. The degradation is carried out by enzymes called polyphosphatases. These include:

Exopolyphosphatases (PPX): These enzymes catalyze the stepwise hydrolysis of terminal phosphate residues from the polyphosphate chain, releasing orthophosphate. e3s-conferences.org

Endopolyphosphatases: These enzymes cleave the P-O-P bonds within the interior of the polyphosphate chain, producing shorter-chain polyphosphates which are then further degraded.

Other, less specific enzymes such as alkaline and acid phosphatases, which are abundant in the environment, can also contribute to the hydrolysis of polyphosphates. udel.eduresearchgate.net This enzymatic hydrolysis allows microorganisms to release and assimilate the phosphorus stored in polyphosphate chains, especially under phosphorus-limited conditions. udel.edu The presence of calcium ions can sometimes reduce the rate of enzymatic hydrolysis by forming complexes with the polyphosphate, potentially protecting the terminal phosphate groups from enzymatic attack. core.ac.ukmit.edu

Bioavailability and Transformation of Phosphorus Species in Ecosystems

The degradation of this compound is a key process in the transformation and bioavailability of phosphorus in aquatic and terrestrial ecosystems. While the long-chain polyphosphate itself has low direct bioavailability, its hydrolysis products are central to nutrient cycling.

The ultimate product of both abiotic and biotic degradation, orthophosphate, is the primary form of phosphorus that can be taken up by plants and microorganisms. nih.gov Therefore, the breakdown of hexametaphosphate represents a conversion of a less available phosphorus form into a highly bioavailable one. This transformation plays a significant role in the biogeochemical cycling of phosphorus.

In aquatic systems, the introduction of polyphosphates from sources like detergents can contribute to eutrophication. The gradual hydrolysis of these compounds releases a steady supply of bioavailable orthophosphate, which can fuel the excessive growth of algae and other aquatic plants. nih.gov The rate of this release is controlled by the environmental conditions (pH, temperature) and the activity of microbial communities. In soils, microbial enzymatic activity is a major driver for the hydrolysis of polyphosphates, making the phosphorus available for plant uptake. core.ac.uk The persistence of polyphosphate in the environment is thus limited, as both chemical and biological pathways actively convert it to orthophosphate, integrating its phosphorus content into the local ecosystem's nutrient cycle.

Advanced Analytical Methodologies for Calcium Hexametaphosphate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures like commercial calcium hexametaphosphate, which consists of a distribution of polyphosphate chain lengths. These techniques separate the different phosphate (B84403) species, allowing for their individual quantification.

Ion chromatography is a powerful tool for the separation and quantification of various polyphosphate species within a this compound sample. This technique leverages the interaction of the negatively charged phosphate chains with a stationary phase, typically an anion-exchange resin. By using a gradient of an eluent, such as sodium hydroxide (B78521), different polyphosphate oligomers can be selectively eluted and detected.

The separation is based on the principle that longer polyphosphate chains, having a higher negative charge, will bind more strongly to the anion-exchange column and thus require a higher concentration of the eluent to be displaced. Suppressed conductivity detection is commonly employed, where the high conductivity of the eluent is chemically reduced post-column, leading to a low background signal and enabling sensitive detection of the analyte ions. thermofisher.comthermofisher.comsemanticscholar.org Research has demonstrated the successful separation of more than 60 different polyphosphate peaks from a single sample using this approach. thermofisher.com The choice of column, such as the IonPac AS11 or the higher capacity IonPac AS16, can significantly influence the resolution and elution of larger polyphosphates. thermofisher.com

Table 1: Typical Experimental Conditions for Ion Chromatography Analysis of Polyphosphates
ParameterCondition
Column IonPac AS11 Analytical (2 x 250 mm) with IonPac AG11 Guard (2 x 50 mm)
Eluent Sodium hydroxide gradient
Flow Rate 0.25 mL/min (for 2 mm column)
Detection Suppressed Conductivity
Suppressor Current 125 mA (for 2 mm ASRS)

High-Performance Liquid Chromatography (HPLC) offers another versatile approach for the analysis of phosphates. While direct UV detection of polyphosphates is not feasible as they lack a suitable chromophore, indirect UV detection can be employed. acs.org This method involves adding a UV-absorbing ionic species to the mobile phase. When the non-UV-absorbing analyte ions elute, they cause a decrease in the concentration of the UV-absorbing species, resulting in a negative peak that can be quantified. oup.com

Reversed-phase HPLC with ion-pairing agents is a common strategy. An ion-pairing agent, such as tetrabutylammonium hydroxide, is added to the mobile phase to form a neutral complex with the phosphate anions, which can then be retained and separated on a C18 column. oup.com The detection limits for phosphates using this technique can be in the sub-microgram per milliliter range. oup.com Furthermore, HPLC can be used for the simultaneous determination of phosphates along with other anions like nitrates and nitrites. scielo.org.za

Table 2: HPLC Parameters for Phosphate Analysis with Indirect UV Detection
ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase pH 8.2 buffer with 0.5 mM tetrabutylammonium hydroxide and 1 mM potassium hydrogen phthalate in acetonitrile/water
Flow Rate 1.0 mL/min
Detection Indirect UV at 248 nm
Limit of Detection (LOD) 0.86 µg/mL for phosphates

Spectrophotometric and Colorimetric Methods for Calcium and Phosphate

Spectrophotometric and colorimetric methods are widely used for the quantification of the primary constituents of this compound: calcium and phosphate. These methods are typically based on the formation of a colored complex that absorbs light at a specific wavelength, with the absorbance being proportional to the concentration of the analyte.

For the determination of calcium, the o-cresolphthalein complexone (OCPC) method is frequently employed. oup.comvitroscient.comcolostate.educolostate.edu In an alkaline medium, calcium ions react with OCPC to form a purple-colored complex. colostate.educolostate.edu The intensity of this color, measured at a wavelength of approximately 570-578 nm, is directly proportional to the calcium concentration. vitroscient.comarkanscientech.com To prevent interference from magnesium ions, which can also form a complex with OCPC, a chelating agent such as 8-hydroxyquinoline is often included in the reagent. vitroscient.comcolostate.edu

The quantification of phosphate is commonly achieved through the molybdenum blue method. researchgate.netdgtresearch.comnih.govuri.edu In this reaction, orthophosphate ions react with an acidic molybdate solution to form a phosphomolybdate complex. researchgate.neturi.edu This complex is then reduced by an agent like ascorbic acid to produce a stable, intensely colored blue complex, known as molybdenum blue. researchgate.neturi.edu The absorbance of this complex is measured at a wavelength maximum of around 870 nm. researchgate.net The inclusion of potassium antimonyl tartrate can accelerate the reaction. uri.edu

Table 3: Comparison of Spectrophotometric Methods for Calcium and Phosphate
AnalyteMethodReagentWavelength (nm)Key Principle
Calciumo-Cresolphthalein Complexone (OCPC)o-Cresolphthalein complexone, 8-hydroxyquinoline570 - 578Formation of a purple complex in alkaline solution.
PhosphateMolybdenum BlueAmmonium molybdate, Ascorbic acid, Potassium antimonyl tartrate~870Reduction of a phosphomolybdate complex to an intensely colored blue species.

Inductively Coupled Plasma (ICP) Techniques for Elemental Analysis (ICP-OES, ICP-MS)

Inductively Coupled Plasma (ICP) techniques are highly sensitive and accurate methods for determining the elemental composition of this compound. These methods involve introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the elements. The excited atoms and ions then emit light at characteristic wavelengths (in ICP-OES) or are separated based on their mass-to-charge ratio (in ICP-MS).

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust technique for quantifying both major and minor elements. For the analysis of this compound, specific emission lines for calcium and phosphorus are monitored. Commonly used wavelengths are 317.933 nm for calcium and 213.617 nm or 213.677 nm for phosphorus. umanitoba.cascirp.org The intensity of the emitted light at these wavelengths is directly proportional to the concentration of the respective element in the sample. ICP-OES offers excellent precision and can achieve detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range. umanitoba.ca

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) provides even lower detection limits, often in the parts-per-trillion (ppt) range, making it ideal for trace and ultra-trace elemental analysis. youtube.com In the context of this compound, ICP-MS can be used to determine the concentration of trace metal impurities. The high sensitivity of ICP-MS is particularly beneficial for quality control and purity assessment. youtube.comnih.gov The use of a collision cell with a gas like helium can help to reduce polyatomic interferences, which can be a challenge in complex matrices. nih.govimeko.org

Table 4: ICP-OES Analytical Lines and Typical Performance
ElementWavelength (nm)Typical Limit of Detection (LOD)
Calcium (Ca)317.933~0.08 ng/g
Phosphorus (P)213.617~1.8 ng/g

Electrochemical Methods for Ion Activity Monitoring

Electrochemical methods offer a means for real-time monitoring of ion activities in solutions containing this compound. These techniques are based on measuring the potential or current generated at an electrode-solution interface.

Potentiometry, utilizing ion-selective electrodes (ISEs), is a prominent electrochemical technique for this purpose. A calcium ISE, for instance, can measure the activity of free calcium ions in a solution. These electrodes typically contain a PVC polymer matrix membrane that is selective for calcium ions. mt.com A potential difference develops across this membrane that is proportional to the logarithm of the calcium ion activity in the sample. vernier.com It is important to note that ISEs respond to the free, uncomplexed ion activity, and the presence of complexing agents like polyphosphates can affect the measurements. fishersci.com

For phosphate monitoring, various electrochemical sensors have been developed. Some are based on modified electrodes, such as tungsten or copper, that exhibit a potentiometric response to phosphate ions. nih.govresearchgate.net These sensors can have detection limits in the micromolar range and can operate over a range of pH values. nih.govresearchgate.net Other electrochemical approaches for phosphate detection are based on the molybdenum blue reaction, where the Keggin-type complex formed is electrochemically reduced, and the resulting current is proportional to the phosphate concentration. ucc.ie

Table 5: Performance Characteristics of Selected Ion-Selective Electrodes
Electrode TypePrincipleTypical Detection LimitOperating pH Range
Calcium ISEPotentiometry with PVC membrane~10-6 M3 - 10
Modified Tungsten Phosphate ISEPotentiometry10-6 M7 - 10
Modified Copper Phosphate ISEPotentiometry1 x 10-6 M6 - 11

Computational Chemistry and Modeling of Calcium Hexametaphosphate Systems

Molecular Dynamics Simulations of Hexametaphosphate-Calcium Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ias.ac.innih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamics, structure, and thermodynamics of the calcium-hexametaphosphate system in aqueous solutions. nih.govacs.org

Simulations have been employed to probe the formation, stability, and aggregation of calcium phosphate (B84403) clusters, which are precursors to crystallization. nih.govacs.org These studies often utilize force fields specifically parameterized to accurately reproduce the thermodynamic properties of calcium and phosphate ions in solution. nih.gov The primary interactions governing the association between the polyphosphate chain of hexametaphosphate and calcium ions are electrostatic. The negatively charged oxygen atoms of the phosphate groups act as coordination sites for the positively charged calcium ions.

MD simulations can elucidate several key aspects of these interactions:

Coordination and Solvation: Simulations reveal the coordination number of calcium ions around the hexametaphosphate ring and, conversely, how the phosphate groups coordinate with calcium. They also provide a detailed picture of the surrounding water molecules, showing how the hydration shells of both the ions and the hexametaphosphate molecule are altered upon complex formation. mdpi.com

Conformational Changes: The flexible polyphosphate chain of hexametaphosphate can adopt various conformations upon binding with calcium ions. MD simulations can track these changes, identifying the most stable binding configurations and the energy landscapes associated with these conformational transitions.

Binding Free Energy: Advanced simulation techniques, such as metadynamics, can be used to calculate the free energy profile of the binding process. acs.org This provides a quantitative measure of the stability of the calcium-hexametaphosphate complex.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a valuable tool for understanding the nature of chemical bonds, reaction mechanisms, and spectroscopic properties at the electronic level. nih.govnih.gov For the calcium hexametaphosphate system, DFT calculations can provide deep insights into the geometry, stability, and reactivity of the complex.

DFT studies can determine:

Optimized Geometries: Calculations can predict the most stable three-dimensional structure of the calcium-hexametaphosphate complex, including precise bond lengths and angles between the calcium ion and the coordinating oxygen atoms of the phosphate groups. mdpi.com

Binding Energies: DFT provides a highly accurate way to calculate the energy released when a calcium ion binds to a hexametaphosphate molecule. academie-sciences.fr This allows for a quantitative comparison of the binding strength at different potential coordination sites.

Electronic Properties: By analyzing the electron density distribution, DFT can characterize the nature of the Ca-O bond, revealing its ionic character. nih.gov It can also calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity of the complex.

Vibrational Frequencies: DFT can predict the vibrational spectra (like infrared and Raman) of the complex. nih.gov These theoretical spectra can be compared with experimental data to validate the calculated structure.

Research using DFT has shown that the adsorption energies of phosphate-based inhibitors increase with the number of functional groups available to bind to a surface. academie-sciences.fr DFT calculations can also be used to assess the interaction between metal ions and phosphate surfaces, confirming the nature of the chemical bonding. researchgate.net

Modeling of Crystallization Inhibition and Surface Adsorption

One of the most significant properties of hexametaphosphate is its ability to inhibit the crystallization of calcium salts, such as calcium carbonate and calcium phosphate. Computational modeling is instrumental in understanding the molecular mechanisms behind this inhibition.

The primary mechanisms of inhibition that can be modeled are:

Inhibition of Nucleation: Hexametaphosphate can interact with prenucleation clusters of calcium salts, destabilizing them and preventing them from reaching the critical size required for nucleation. researchgate.netnih.gov MD simulations can model these early-stage interactions. researchgate.net

Inhibition of Crystal Growth: Hexametaphosphate can adsorb onto the active growth sites of existing microcrystals. researchgate.net This blocks the addition of further ions from the solution, effectively halting or slowing crystal growth.

Computational models, including both MD and DFT, are used to study the adsorption process on specific crystal faces. acs.org These models can determine the most favorable adsorption sites and calculate the adsorption energy. For instance, simulations can show how the hexametaphosphate molecule orients itself on a calcite (calcium carbonate) or hydroxyapatite (B223615) (a calcium phosphate) surface to maximize the electrostatic interactions between its phosphate groups and the calcium ions on the crystal lattice. researchgate.netacs.org The binding of hexametaphosphate to these surfaces can lead to lattice distortion, further disrupting the crystallization process. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthesis Routes for Tailored Calcium Hexametaphosphate Structures

Future research is increasingly focused on moving beyond conventional synthesis methods to achieve precise control over the structural properties of this compound. The aim is to tailor these structures at the molecular level to elicit specific functionalities.

Novel synthesis approaches are being explored to control the polymerization and structure of calcium polyphosphates. Flux methods, for instance, have been utilized to synthesize new polymorphs of calcium polyphosphate, such as γ-Ca(PO₃)₂, which features a unique criss-cross arrangement of helical polyphosphate chains. birmingham.ac.uk This level of structural control opens up possibilities for creating materials with anisotropic properties.

Another promising area of research is the controlled precipitation of calcium polyphosphates from aqueous solutions. By carefully manipulating parameters such as the concentration of aqueous sodium polyphosphate, the order of reactant addition, and the calcium-to-phosphorus (Ca/P) molar ratio, it is possible to significantly influence the chain length of the resulting calcium polyphosphate. researchgate.net Research has demonstrated the ability to fabricate precipitates with a six-fold increase in chain length compared to conventional melting techniques. researchgate.net The ability to produce this compound with defined chain lengths is critical, as the degradation rate and subsequent biological or chemical interactions are highly dependent on this parameter. researchgate.net

The development of biomimetic and polymer-controlled mineralization processes also represents a significant future direction. nih.gov These methods, which take inspiration from biological systems, utilize organic molecules to direct the crystallization and morphology of calcium phosphate (B84403), offering a pathway to creating complex, hierarchical structures that are not achievable through traditional synthesis routes. nih.gov

Synthesis ParameterEffect on Calcium Polyphosphate StructureReference
Flux Method Temperature Can yield novel polymorphs with unique crystal structures, such as helical chains. birmingham.ac.uk
Aqueous Reactant Concentration Influences the resulting chain length of the precipitated polyphosphate. researchgate.net
Ca/P Molar Ratio A key factor in controlling the chain length and stoichiometry of the final product. researchgate.net
Polymer Additives Can direct the morphology and crystal phase of the resulting calcium phosphate. nih.gov

Exploration of Advanced Functional Materials Utilizing this compound

The unique long-chain structure of this compound makes it an attractive component for a variety of advanced functional materials, particularly in the biomedical field.

One of the most promising applications is in bone tissue engineering . Calcium phosphate-based biomaterials are of great interest because they mimic the main inorganic component of bone. nih.gov The incorporation of calcium phosphate into electrospun nanofibers can create scaffolds that resemble the natural extracellular matrix, enhancing cell infiltration, differentiation, and biomineralization. mdpi.comresearchgate.net These scaffolds can be designed with gradations in mineral content to mimic the transition from tendon to bone, which could be critical for repairing complex musculoskeletal injuries. nih.gov The degradation rate of these scaffolds can be tuned by controlling the chain length of the calcium polyphosphate, allowing for a controlled release of calcium and phosphate ions that can stimulate new bone growth. researchgate.net

This compound is also being investigated for use in controlled drug delivery systems . researchgate.netnih.gov The phosphate chains can be loaded with therapeutic agents, and the degradation of the polymer backbone in the physiological environment leads to a sustained release of the drug. nih.gov The release kinetics can be tailored by altering the crystallinity and chain length of the calcium polyphosphate. nih.govscispace.com For instance, less crystalline calcium phosphates with higher surface areas tend to bind more drug and release it more slowly. nih.gov Amorphous calcium phosphate nanoparticles are also being explored as carriers for drugs, offering high loading capacity and the potential for targeted delivery. researchgate.net

Functional Material ApplicationRole of this compoundKey Research Findings
Bone Tissue Engineering Scaffolds Provides a bioactive and biodegradable framework that mimics the mineral component of bone.Nanofiber composites enhance cell growth and mineralization. mdpi.comresearchgate.net Graded mineral content can replicate complex tissue interfaces. nih.gov
Controlled Drug Delivery Acts as a carrier for therapeutic agents, with release kinetics governed by polymer degradation.Release rates can be tuned by controlling crystallinity and chain length. nih.govscispace.com Amorphous nanoparticles show promise for high drug loading. researchgate.net

Investigation of Long-Term Environmental Fates and Remediation Strategies

Understanding the long-term environmental fate of this compound is crucial for assessing its environmental impact and developing effective remediation strategies.

The primary degradation pathway for polyphosphates in the environment is hydrolysis , where the long phosphate chains are broken down into shorter chains and eventually orthophosphate. ameriwestwater.comcd1958.com The rate of hydrolysis is influenced by several factors, including pH and temperature. researchgate.net In acidic conditions and at higher temperatures, the hydrolysis of polyphosphates is significantly accelerated. researchgate.net The half-life of polyphosphates can range from days to years depending on the specific environmental conditions. researchgate.net

Enzymatic degradation also plays a significant role in the environmental fate of this compound. nih.govudel.edu Various microorganisms in soil and aquatic environments produce enzymes, such as polyphosphatases, that can hydrolyze polyphosphate chains. nih.gov Recent research has also provided evidence for extracellular polyphosphate-hydrolyzing enzymes secreted by plants, suggesting that vegetation can directly contribute to the breakdown of these compounds in the rhizosphere. nih.gov

In terms of remediation, calcium phosphate materials, including hexametaphosphate, have shown significant potential for the immobilization of heavy metals in contaminated soil and water. researchgate.netnih.govmatec-conferences.org The phosphate can react with heavy metal ions to form highly insoluble and stable metal phosphate minerals, thereby reducing their bioavailability and mobility in the environment. researchgate.net The mechanism of immobilization can involve dissolution-precipitation reactions, where the calcium phosphate dissolves and new, more stable heavy metal phosphate phases are formed. nih.gov

Environmental ProcessKey Factors and MechanismsSignificance
Hydrolysis Accelerated by low pH and high temperature. researchgate.net Breaks down long chains into orthophosphate. ameriwestwater.comPrimary abiotic degradation pathway in aquatic environments.
Enzymatic Degradation Mediated by microbial and plant-derived polyphosphatases. nih.govudel.eduKey biotic degradation pathway in soils and sediments.
Heavy Metal Immobilization Formation of insoluble metal phosphate minerals. researchgate.net Involves dissolution-precipitation and ion exchange mechanisms. nih.govA promising in-situ remediation strategy for contaminated sites.

Interdisciplinary Research on Hexametaphosphate-Calcium Systems

The complexity of hexametaphosphate-calcium systems necessitates a collaborative, interdisciplinary approach to fully understand their behavior and unlock their potential.

In the field of biomaterials science , collaborations between materials chemists, biologists, and clinicians are essential for the development of effective bone regeneration and drug delivery systems. himed.com For example, a multi-year collaborative research agreement between Himed, a biomaterials company, and Alfred University's New York State College of Ceramics aims to optimize the production of calcium phosphate biomaterials for dental and medical applications. himed.com Such partnerships between academia and industry are crucial for translating fundamental research into clinical applications. himed.com

The interaction of this compound with other materials is also a subject of interdisciplinary research. For instance, the addition of sodium hexametaphosphate to calcium aluminate cement has been studied to understand its effects on dispersion and hydration, a topic of interest to both chemists and civil engineers. mdpi.com

In dentistry , there is a long history of collaboration between materials scientists and dental professionals to develop new and improved restorative and regenerative materials. nih.gov The American Dental Association Foundation's Paffenbarger Research Center, located at the National Institute of Standards and Technology (NIST), is a prime example of such a collaboration, which has led to the development of numerous dental materials, including calcium phosphate cements. nih.gov Current research focuses on smart dental materials that can respond to changes in the oral environment, such as pH-responsive calcium phosphate reservoirs for remineralization. editverse.com

The use of this compound in environmental remediation brings together geochemists, microbiologists, and environmental engineers to study the complex interactions between the phosphate, contaminants, and the natural environment. researchgate.net Understanding these interactions is key to designing effective and sustainable remediation technologies.

Interdisciplinary FieldCollaborating DisciplinesResearch Focus
Biomaterials Science Materials Chemistry, Biology, MedicineDevelopment of scaffolds for tissue engineering and controlled drug release systems. himed.com
Dental Materials Materials Science, DentistryCreation of smart materials for tooth remineralization and repair. nih.goveditverse.com
Environmental Science Geochemistry, Microbiology, Environmental EngineeringUnderstanding the fate of polyphosphates in the environment and developing remediation strategies for heavy metals. researchgate.net
Cement Chemistry Chemistry, Civil EngineeringInvestigating the effects of polyphosphates on the properties of cementitious materials. mdpi.com

Q & A

Q. What are the standard methods for synthesizing calcium hexametaphosphate in laboratory settings?

this compound can be synthesized via precipitation from aqueous solutions. A common approach involves mixing calcium chloride with sodium hexametaphosphate under controlled pH and temperature. The reaction kinetics depend on ion concentration, stirring rate, and pH stability (e.g., 7–9). For reproducible results, use stoichiometric ratios validated by X-ray diffraction (XRD) to confirm crystallinity and Fourier-transform infrared spectroscopy (FTIR) to identify phosphate bonding patterns .

Q. How can researchers characterize the purity and structural stability of this compound?

Methodological steps include:

  • Thermogravimetric Analysis (TGA): Assess thermal stability and hydration states.
  • Scanning Electron Microscopy (SEM): Evaluate particle morphology and aggregation tendencies.
  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): Quantify calcium-to-phosphate ratios to verify stoichiometry. Contaminants like orthophosphate byproducts should be monitored using high-performance liquid chromatography (HPLC) .

Q. What are the key challenges in maintaining metastable states of this compound in aqueous systems?

this compound tends to hydrolyze into orthophosphates under acidic or neutral conditions. To stabilize it:

  • Use buffered solutions (pH > 9) to slow hydrolysis.
  • Introduce chelating agents (e.g., EDTA) to sequester free calcium ions and prevent recrystallization.
  • Conduct real-time monitoring via Raman spectroscopy to detect phase transitions .

Advanced Research Questions

Q. How does this compound compare to other calcium phosphates in biomimetic applications, such as drug delivery or bone regeneration?

Unlike hydroxyapatite (HAp), this compound exhibits higher solubility, making it suitable for controlled-release systems. Key experimental considerations:

  • Drug Loading Efficiency: Optimize via co-precipitation with bioactive molecules (e.g., antibiotics) and validate using UV-Vis spectroscopy.
  • Degradation Kinetics: Simulate physiological conditions (37°C, pH 7.4) and measure phosphate ion release over time using ion chromatography. Contradictions in biocompatibility data require in vitro cytotoxicity assays (e.g., MTT tests) to resolve .

Q. What experimental designs are effective for studying the environmental fate of this compound in soil and water systems?

  • Batch Adsorption Tests: Mix this compound with soil/water samples and measure uranium or heavy metal sequestration efficiency (e.g., ICP-MS).
  • Hydrolysis Rates: Track degradation to orthophosphate under varying temperatures and pH using ³¹P NMR.
  • Ecotoxicology: Assess impact on aquatic organisms (e.g., Daphnia magna) via OECD 202 guidelines. Note that clay-rich soils accelerate degradation due to metal-catalyzed processes .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from differences in ionic strength, temperature, and analytical methods. To address:

  • Standardize solubility measurements using saturated solutions equilibrated for 72+ hours.
  • Compare results across multiple techniques (e.g., gravimetric analysis vs. ion-specific electrodes).
  • Account for polymorphic variations by synthesizing batches under identical conditions .

Q. What role does this compound play in colloidal dispersion systems, such as clay mineral studies?

As a dispersing agent, it sequesters multivalent cations (e.g., Ca²⁺, Fe³⁺) via chelation, enhancing particle suspension. Methodological steps:

  • Zeta Potential Measurements: Quantify surface charge changes after treatment.
  • Sedimentation Tests: Monitor colloidal stability over time in synthetic groundwater. Sodium hexametaphosphate analogs show superior dispersion in kaolinite systems, suggesting calcium variants may require pH > 8 for optimal performance .

Methodological Best Practices

  • Reproducibility: Document synthesis parameters (e.g., stirring speed, aging time) meticulously, as minor variations can alter phase purity .
  • Data Validation: Cross-reference XRD patterns with the ICDD database and report full experimental conditions to enable replication .
  • Ethical Reporting: Disclose conflicts in data (e.g., hydrolysis rates in environmental studies) and propose mechanistic hypotheses to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.